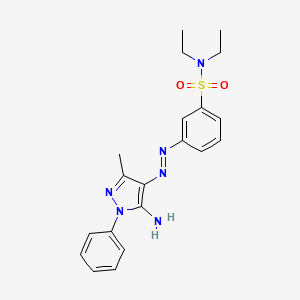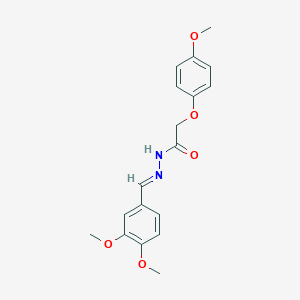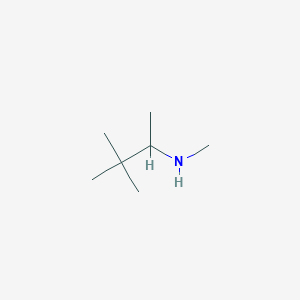![molecular formula C27H25NO4 B2542729 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide CAS No. 923164-54-9](/img/structure/B2542729.png)
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide is a chemical compound that belongs to the chromone family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of research.
Scientific Research Applications
G Protein-Coupled Receptor (GPR35) Agonists
Research has identified chromen-4-one derivatives, similar in structure to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide, as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These compounds, including 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, have been evaluated for their affinity and efficacy in binding to GPR35, showcasing significant potential for pharmacological exploration. The high selectivity and potency of these agonists make them valuable tools for investigating the physiological and pathological roles of GPR35 and possibly targeting this receptor in therapeutic interventions (Thimm, Funke, Meyer, & Müller, 2013).
Antidiabetic and Metabolic Disorder Treatments
Another study demonstrated the antidiabetic potential of chromen-4-one derivatives through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation. One such compound, identified for its effectiveness, interacted with both PPARα and PPARγ, enhancing their transcriptional activities. This dual activation led to increased adipogenic differentiation, fatty acid oxidation, and glucose uptake in various cell types, suggesting that similar compounds could serve as promising therapeutic agents against type 2 diabetes and related metabolic disorders by managing glucose and lipid abnormalities (Jung et al., 2017).
Anti-Cancer Applications
A series of novel terpyridine-skeleton molecules, including chromen-4-one cores, have been synthesized and evaluated for their biological activities. Compounds with modifications similar to this compound have shown significant inhibitory effects on tumor growth and metastasis. These molecules were identified as dual catalytic inhibitors of topoisomerases I and II, inducing apoptosis and G1 arrest in cancer cells with minimal DNA toxicity, suggesting their potential as anti-cancer agents (Kwon et al., 2015).
Antimicrobial Agents
Compounds bearing the chromen-4-one moiety have also been explored for their antimicrobial properties. A study involving the synthesis and screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated significant antibacterial and antifungal activities. These findings indicate the potential of chromen-4-one derivatives as therapeutic agents against bacterial and fungal infections, highlighting their importance in the development of new antimicrobial drugs (Desai, Rajpara, & Joshi, 2013).
properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-27(2,3)19-9-5-17(6-10-19)24-16-23(29)22-14-11-20(15-25(22)32-24)28-26(30)18-7-12-21(31-4)13-8-18/h5-16H,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSCLXGUVKYALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2542652.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2542653.png)
![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)
![Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2542660.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2542662.png)
![6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2542663.png)
![4-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2542664.png)
![N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2542665.png)
![4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2542666.png)

